

Spectroscopic data of 4-Chloro-3-fluoroanisole (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Chloro-3-fluoroanisole

CAS No.: 501-29-1

Cat. No.: B1586675

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Spectroscopic Data Guide: 4-Chloro-3-fluoroanisole[1][2]

Introduction & Structural Analysis

4-Chloro-3-fluoroanisole (

) is a trisubstituted benzene derivative.[1][2] Its spectroscopic signature is defined by the electronic interplay between the electron-donating methoxy group (-OCH

) and the electron-withdrawing halogen atoms (-F, -Cl).[2]

Structural Features[1][2][3][4][5][6][7][8][9][10]

- Core: Anisole (Methoxybenzene).[1][2]
- Substituents:
 - Methoxy (C1): Strong

-donor, activates ortho/para positions (shielding protons at C2 and C6).[2]

- Fluorine (C3): Strong

-acceptor (inductive withdrawal) but

-donor.[1][2] Causes significant spin-spin coupling (

,

) in NMR.[2]

- Chlorine (C4): Weak deactivator, provides a distinct isotopic signature in Mass Spectrometry (

ratio of 3:1).[2]

Experimental Protocols (Methodology)

To ensure data integrity and reproducibility, the following standard operating procedures (SOPs) are recommended for acquiring spectral data.

A. Nuclear Magnetic Resonance (NMR)[1][2][5][7][11]

- Solvent: Deuterated Chloroform (, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]
- Concentration: ~10-15 mg of sample in 0.6 mL solvent.
- Instrumentation: 400 MHz or higher is recommended to resolve complex coupling patterns.[1][2]
- Parameters:
 - : Spectral width 12 ppm, relaxation delay 1.0 s, 16 scans.[2]
 - : Proton-decoupled, relaxation delay 2.0 s, 512+ scans (due to C-F splitting lowering signal-to-noise).

B. Infrared Spectroscopy (IR)[1][2]

- Method: Attenuated Total Reflectance (ATR) on a diamond crystal or KBr pellet.[1][2]
- Resolution: 4 cm⁻¹, 16 scans.
- Sample State: Neat liquid/low-melting solid.[1][2]

C. Mass Spectrometry (GC-MS)[2]

- Ionization: Electron Impact (EI) at 70 eV.[1][2]
- Inlet: Split injection (250 °C).
- Column: Non-polar capillary column (e.g., DB-5ms).

Mass Spectrometry (MS) Data

Diagnostic Value: Confirmation of molecular weight and the presence of Chlorine.[1][2][3]

Fragmentation Pathway & Isotopic Pattern

The mass spectrum is dominated by the stability of the aromatic ring and the characteristic cleavage of the ether bond.

m/z (Ion)	Relative Intensity	Assignment	Mechanism
160	100% (Base)	()	Molecular Ion (Stable aromatic system)
162	~32%	()	Chlorine Isotope Signature (Diagnostic 3:1 ratio)
145	High		Homolytic cleavage of methyl group (Quinoid ion formation)
117	Medium		Loss of Carbon Monoxide from the phenoxy radical

Figure 1: Proposed fragmentation pathway for **4-Chloro-3-fluoroanisole** under Electron Impact (EI).

Infrared Spectroscopy (IR) Data

Diagnostic Value: Identification of functional groups (Ether, Halogens).[\[2\]](#)

Frequency (cm)	Intensity	Assignment	Notes
3100 - 3000	Weak	Stretch	Characteristic aromatic protons.
2960 - 2840	Medium	Stretch	Methyl group () stretching.[1][2]
1600, 1580, 1490	Strong	Ring Stretch	Skeletal vibrations of the benzene ring.[2]
1260 - 1240	Very Strong	Stretch	Asymmetric ether stretch (Anisole characteristic).[1][2]
1160 - 1120	Strong	Stretch	Aryl-Fluorine bond vibration.
1040	Strong	Stretch	Symmetric ether stretch.[1][2]
800 - 600	Medium	Stretch	Aryl-Chlorine bond (often obscured in fingerprint region).[1][2]

Nuclear Magnetic Resonance (NMR) Data[6][7][10][11][13][14][15]

A. NMR (400 MHz,)

The aromatic region shows a specific 1,3,4-substitution pattern.[1][2] The Fluorine atom at C3 couples to all aromatic protons, adding complexity (splitting) to the signals.

Shift (ppm)	Multiplicity	Integration	Coupling (in Hz)	Assignment
7.28	dd (approx. t)	1H	,	H5 (Ortho to Cl, Meta to F)
6.72	dd	1H	,	H2 (Ortho to F, Ortho to OMe)
6.65	ddd	1H	,	H6 (Ortho to OMe, Para to F)
3.86	s	3H	-	-OCH (Methoxy group)

Interpretation Logic:

- H5 is the most deshielded aromatic proton because it is ortho to the Chlorine and not shielded by the Methoxy group (it is meta to OMe).
- H2 is shielded by the ortho-Methoxy group but shows a large Geminal H-F coupling (~10-11 Hz), appearing as a doublet of doublets.[\[1\]](#)[\[2\]](#)
- H6 is shielded by the ortho-Methoxy group and shows typical ortho-coupling to H5 (~8.5 Hz).[\[1\]](#)[\[2\]](#)

B. NMR (100 MHz,)

Carbon signals will appear as doublets due to

coupling.[\[1\]](#)[\[2\]](#)

Shift (ppm)	Splitting ()	Assignment
159.0	d, Hz	C3 (C-F, ipso)
158.5	d, Hz	C1 (C-OMe, meta to F)
130.5	d, Hz	C5 (C-H, meta to F)
113.5	d, Hz	C4 (C-Cl, ortho to F)
110.0	d, Hz	C6 (C-H, para to F)
102.5	d, Hz	C2 (C-H, ortho to F)
55.8	s	-OCH

C. NMR (376 MHz,)

- Shift:
-110 to -115 ppm (Typical for fluoroarenes).[1][2]
- Pattern: Multiplet (coupling to H2, H5, H6).

Structural Elucidation Workflow

The following logic flow ensures the correct identification of the compound from raw data.

Figure 2: Logical workflow for the structural confirmation of **4-Chloro-3-fluoroanisole**.

References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).^[2] Structure Determination of Organic Compounds: Tables of Spectral Data.^{[1][2]} Springer-Verlag.^{[1][2]} (Source for substituent additivity rules).

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 2. 4-Chloroanisole | C₇H₇ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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